4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a trifluoromethylpyrimidine moiety and linked to a thiomorpholine ring via a carbonyl group. The trifluoromethylpyrimidine group enhances metabolic stability and lipophilicity, while the thiomorpholine contributes to solubility and conformational flexibility . Although explicit pharmacological data for this compound are absent in the provided evidence, its structural analogs in patent literature (e.g., EP 4 374 877 A2) are frequently associated with anticancer or anti-inflammatory activities, often targeting enzymes like kinases or proteases .
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4OS/c16-15(17,18)12-8-13(20-10-19-12)22-3-1-2-11(9-22)14(23)21-4-6-24-7-5-21/h8,10-11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBWVRAEPCCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
Aryl boronic esters can replace SNAr for pyrimidine functionalization:
Reductive Amination
Purification and Characterization
Purification Methods :
-
Flash Chromatography : Resolves unreacted starting materials and regioisomers.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 4.12–4.08 (m, 2H, piperidine-H), 3.65–3.60 (m, 4H, thiomorpholine-H).
Industrial-Scale Considerations
Cost Drivers :
-
Trifluoromethylation reagents (TMSCF₃: $120/g).
-
Palladium catalysts in cross-coupling routes.
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may be studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and thiomorpholine moieties can modulate its overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS: 2640891-82-1)
- Structure : Differs in the substituent on the piperidine ring, replacing the trifluoromethylpyrimidine with a 2-chloro-6-fluorophenylmethyl group.
- Molecular Weight : 356.9 g/mol (vs. estimated ~440–460 g/mol for the target compound).
- This may lower solubility compared to the target compound .
EP 4 374 877 A2 Derivatives
Compounds from this patent (e.g., Example 405) share the 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl carboxamide scaffold but incorporate spirocyclic diaza systems (e.g., 5,6-diazaspiro[3.5]non-8-ene) instead of thiomorpholine. These structures exhibit:
- Synthetic Challenges : Multi-step syntheses involving HPLC purification and acid-sensitive intermediates (e.g., tert-butyl deprotection with HCl/dioxane) .
- Biological Relevance: Derivatives show LCMS-confirmed molecular ions (e.g., m/z 727–785 [M+H]⁺) and are optimized for kinase inhibition, as inferred from their structural similarity to known kinase inhibitors .
N-Oxide Derivatives ()
The N-oxide of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea demonstrates:
- Substituent Diversity : Incorporates ethylpiperazine and dichloromethoxyphenyl groups, which are absent in the target compound, suggesting divergent biological targets (e.g., GPCRs vs. kinases) .
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound | CAS 2640891-82-1 | EP 4 374 877 A2 Derivatives |
|---|---|---|---|
| Molecular Weight | ~440–460 (estimated) | 356.9 | 700–800 |
| Key Functional Groups | Trifluoromethylpyrimidine, thiomorpholine | Chloro-fluorophenyl, thiomorpholine | Trifluoromethylpyrimidine, spirocyclic diaza |
| Solubility | Moderate (thiomorpholine enhances) | Low (chloro-fluorophenyl bulk) | Variable (spirocycles may reduce) |
| Metabolic Stability | High (CF₃ group) | Moderate | High (CF₃ and spirocyclic motifs) |
Q & A
Q. Example Workflow :
Repeat assays with freshly prepared stock solutions.
Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
Analyze batch-to-batch purity differences via NMR .
What computational methods are effective for predicting interactions between this compound and biological targets?
Level: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs. Focus on the thiomorpholine moiety’s flexibility and CF₃ group’s hydrophobic interactions.
- MD Simulations : GROMACS simulations (50–100 ns) assess binding stability in lipid bilayers .
- QSAR Models : Train models using pyrimidine derivatives’ bioactivity data to predict IC₅₀ values .
Validation : Compare computational results with experimental SPR or ITC data to refine force fields.
What are the solubility and stability profiles of this compound under physiological conditions?
Level: Basic
Answer:
- Solubility :
- Aqueous : Poor solubility in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO).
- Organic : Soluble in DMSO, DMF, and acetonitrile.
- Stability :
- pH Sensitivity : Stable at pH 6–8 (avoid strong acids/bases).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation .
How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
Level: Advanced
Answer:
- Core Modifications :
- Replace CF₃ with Cl or CH₃ to assess hydrophobicity impact.
- Substitute thiomorpholine with morpholine to study sulfur’s role.
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., kinases) and compare IC₅₀ values.
- Data Analysis :
- Use PCA (Principal Component Analysis) to correlate substituents with activity.
- Prioritize groups with >2-fold potency improvement .
What purification strategies are recommended for isolating this compound with high enantiomeric purity?
Level: Basic
Answer:
- Chromatography :
- Normal-phase silica gel for non-polar intermediates.
- Chiral HPLC (e.g., Chiralpak AD-H column) for enantiomers.
- Crystallization : Use ethanol/water mixtures to induce crystal formation.
- Purity Criteria : ≥95% by HPLC (λ=220 nm) and absence of diastereomer peaks in NMR .
How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Level: Advanced
Answer:
Discrepancies may stem from:
- Pharmacokinetics : Measure plasma half-life (e.g., rodent PK studies) to identify rapid clearance.
- Metabolite Activation : Identify active metabolites via liver microsome assays .
- Tissue Penetration : Use MALDI imaging to assess brain or tumor uptake.
Mitigation : - Optimize logP (aim for 2–3) to enhance bioavailability.
- Introduce prodrug moieties (e.g., ester groups) to improve absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
